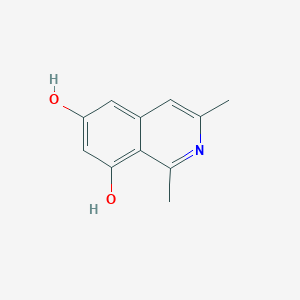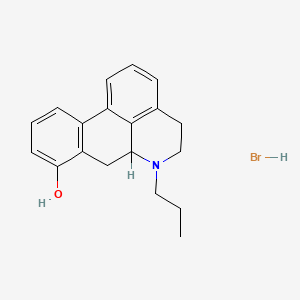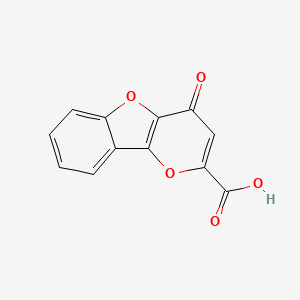
1,3-Dimethylisoquinoline-6,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethylisoquinoline-6,8-diol is isoquinoline in which the hydrogens at positions 6 and 8 are substituted by hydroxy groups, and those at positions 1 and 3 are substituted by methyl groups.
Applications De Recherche Scientifique
Synthesis and Characterization
- Total Synthesis Approaches :
- A ruthenium-catalyzed C–H activation strategy offers an efficient method for the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, providing improved access to the natural product (Fonzo, Vargas & Kaufman, 2019).
- Another study reports a facile approach for the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, which showed potential cytotoxic activity (Kaufman et al., 2018).
Molecular Structure and Design
- Design of Host Molecules for Inclusion Compounds :
- A study demonstrates the use of a dinitrodiphenyldiquinoline structure for selectively including polar guest molecules in crystallization processes (Alshahateet et al., 2006).
- Research on different solvents yielding alternative crystal forms highlights the use of diquinoline derivatives in crystal engineering and molecular interaction studies (Alshahateet et al., 2015).
Catalysis and Chemical Reactions
- Catalysis and Compound Formation :
- Ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate is utilized as a catalyst for preparing hexahydroquinolines, showing the role of such structures in catalytic processes (Zare et al., 2013).
- The synthesis and characterization of 1,3-diaminoisoquinolines, including their dissociation constants, highlights the potential of dimethylisoquinoline derivatives in chemical synthesis (Zieliński & Kudelko, 2003).
Photophysical Properties and Applications
- Photophysical Applications :
- Research on 1,8-Naphthalimide derivatives, which are structurally related to dimethylisoquinoline, explores their aggregation-enhanced emission and use in molecular logic switches, suggesting potential applications in optical devices (Srivastava, Singh & Mishra, 2016).
- The study of spectral characteristics and sensor abilities of new 1,8-Naphthalimide and its copolymer with styrene, related to the dimethylisoquinoline framework, indicates potential applications in sensing technologies (Staneva, Angelova & Grabchev, 2020).
Propriétés
Nom du produit |
1,3-Dimethylisoquinoline-6,8-diol |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1,3-dimethylisoquinoline-6,8-diol |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8-4-9(13)5-10(14)11(8)7(2)12-6/h3-5,13-14H,1-2H3 |
Clé InChI |
NFCOBHKSUZDTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)


![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)



![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

